(-)-Catechin gallate

Catalog No.
S002467
CAS No.
130405-40-2
M.F
C22H18O10
M. Wt
442.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Catechin gallate

CAS Number

130405-40-2

Product Name

(-)-Catechin gallate

IUPAC Name

[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C22H18O10

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1

InChI Key

LSHVYAFMTMFKBA-CTNGQTDRSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Synonyms

catechin gallate

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Description

The exact mass of the compound (-)-Catechin gallate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Catechin gallate (CG) is a type of catechin polyphenol found in various plants, including green tea extracts []. Scientific research into (-)-catechin gallate explores its potential health benefits and biological activities. Here's a breakdown of some key areas of investigation:

Antioxidant Properties

One major area of research focuses on the antioxidant properties of (-)-catechin gallate. Like other polyphenols, CG is believed to possess free radical scavenging abilities, potentially protecting cells from oxidative damage linked to various chronic diseases []. Studies suggest it might be even more effective than its close relative, (-)-epigallocatechin gallate (EGCG), another green tea catechin [].

Potential Anti-Inflammatory Effects

Research also investigates the potential anti-inflammatory effects of (-)-catechin gallate. In vitro and in vivo studies suggest CG may help reduce inflammation by modulating certain inflammatory pathways [, ]. However, more research is needed to fully understand these mechanisms and potential therapeutic applications.

Other Areas of Exploration

Scientific exploration of (-)-catechin gallate extends beyond antioxidant and anti-inflammatory properties. Some studies examine its potential role in:

  • Metabolic health: Studies suggest CG may influence glucose and lipid metabolism, potentially impacting blood sugar control [].
  • Neurodegenerative diseases: Early research explores the possibility of CG protecting brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's [].

(-)-Catechin gallate is a gallate ester formed from the condensation of gallic acid and catechin. Specifically, it is derived from the (3R)-hydroxy group of catechin and is classified as a type of catechin polyphenol. Its molecular formula is C22H18O10, and it is known for its antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Research suggests that (-)-catechin gallate may possess various biological activities, including antioxidant and anti-inflammatory properties [, ]. However, the exact mechanisms of action underlying these effects are not fully understood and require further investigation [].

(-)-Catechin gallate participates in various oxidation reactions. Studies indicate that it can react with peroxyl radicals, leading to the formation of several oxidation products. The primary site for these reactions is the trihydroxyphenyl B-ring of catechins, which undergoes transformations during oxidation processes . Notably, under strong alkaline conditions, (-)-catechin gallate can hydrolyze and oxidize to yield gallic acid and other flavanol derivatives .

The biological activities of (-)-catechin gallate are extensive:

  • Antioxidant Activity: It effectively scavenges free radicals and reduces oxidative stress, which may help in preventing cellular damage.
  • Antimicrobial Properties: Research has shown that catechins can inhibit the growth of various pathogens, including bacteria and viruses.
  • Anti-inflammatory Effects: (-)-Catechin gallate exhibits anti-inflammatory properties that may contribute to its protective effects against chronic diseases .
  • Cardiovascular Benefits: It has been linked to improved cardiovascular health through mechanisms such as reducing cholesterol absorption and promoting endothelial function .

Several methods exist for synthesizing (-)-catechin gallate:

  • Natural Extraction: It can be isolated from green tea leaves (Camellia sinensis) where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis involves the esterification of gallic acid with catechin under controlled conditions.
  • Biotechnological Approaches: Enzymatic methods using specific enzymes to catalyze the formation of the ester bond have also been explored .

(-)-Catechin gallate has diverse applications across various fields:

  • Food Industry: Used as a natural preservative due to its antioxidant properties.
  • Pharmaceuticals: Explored for potential therapeutic benefits in treating diseases related to oxidative stress and inflammation.
  • Cosmetics: Incorporated into skincare products for its protective effects against skin aging and damage from UV radiation .

Research indicates that (-)-catechin gallate interacts with various biological molecules:

  • It forms complexes with proteins, which can influence their activity and stability.
  • Studies have shown that it can modulate enzyme activity involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
  • Interaction with metal ions has been documented, which may enhance its antioxidant capabilities by chelating harmful metals .

Several compounds share structural similarities with (-)-catechin gallate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
(-)-Epigallocatechin gallateSimilar catechin baseHigher antioxidant potency; more studied in cancer research
(-)-Epicatechin gallateSimilar catechin baseDifferent hydroxyl group positioning; less potent antioxidant
Gallocatechin gallateEpimer of catechinExhibits lower cholesterol absorption inhibition compared to (-)-epigallocatechin gallate
ProcyanidinsPolymeric flavanolsLarger molecular weight; different biological activities related to cardiovascular health

(-)-Catechin gallate stands out due to its specific structural features that enhance its antioxidant capacity while providing unique biological activities not fully replicated by its analogs.

XLogP3

1.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

442.08999677 g/mol

Monoisotopic Mass

442.08999677 g/mol

Heavy Atom Count

32

UNII

0KT1FO6VO6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

130405-40-2

Wikipedia

(-)-catechin gallate

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]

Dates

Modify: 2023-09-12
[1]. H. Babich, et al. In vitro cytotoxicity of (-)-catechin gallate, a minor polyphenol in green tea. Toxicology Letters
Volume 171, Issue 3, 10 July 2007, Pages 171–180

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